4-(Benzyloxy)-2-chloropyridin-3-amine 4-(Benzyloxy)-2-chloropyridin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13495830
InChI: InChI=1S/C12H11ClN2O/c13-12-11(14)10(6-7-15-12)16-8-9-4-2-1-3-5-9/h1-7H,8,14H2
SMILES: C1=CC=C(C=C1)COC2=C(C(=NC=C2)Cl)N
Molecular Formula: C12H11ClN2O
Molecular Weight: 234.68 g/mol

4-(Benzyloxy)-2-chloropyridin-3-amine

CAS No.:

Cat. No.: VC13495830

Molecular Formula: C12H11ClN2O

Molecular Weight: 234.68 g/mol

* For research use only. Not for human or veterinary use.

4-(Benzyloxy)-2-chloropyridin-3-amine -

Specification

Molecular Formula C12H11ClN2O
Molecular Weight 234.68 g/mol
IUPAC Name 2-chloro-4-phenylmethoxypyridin-3-amine
Standard InChI InChI=1S/C12H11ClN2O/c13-12-11(14)10(6-7-15-12)16-8-9-4-2-1-3-5-9/h1-7H,8,14H2
Standard InChI Key VMUFSRNEMKTLIQ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2=C(C(=NC=C2)Cl)N
Canonical SMILES C1=CC=C(C=C1)COC2=C(C(=NC=C2)Cl)N

Introduction

4-(Benzyloxy)-2-chloropyridin-3-amine is an organic compound characterized by a pyridine ring substituted with a benzyloxy group and a chlorine atom. This compound is of significant interest in both academic research and industrial settings due to its unique chemical structure and potential biological activities.

Synthesis Methods

The synthesis of 4-(Benzyloxy)-2-chloropyridin-3-amine can be accomplished through various methods, although specific details are not readily available in the literature. Generally, compounds with similar structures are synthesized using techniques such as nucleophilic substitution reactions or condensation reactions.

Biological Activities

4-(Benzyloxy)-2-chloropyridin-3-amine exhibits notable biological activities, particularly in the context of enzyme inhibition and receptor binding. Its structure allows it to interact with specific molecular targets, potentially modulating their activity. For instance, compounds with similar structures may inhibit cytochrome P450 enzymes, which are crucial for drug metabolism.

Biological ActivityDescription
Enzyme InhibitionPotential inhibition of cytochrome P450 enzymes
Receptor BindingInteraction with specific molecular targets

Comparative Analysis with Similar Compounds

4-(Benzyloxy)-2-chloropyridin-3-amine is unique due to its combination of both a benzyloxy group and a chlorine atom on the pyridine ring. This specific arrangement provides distinct chemical reactivity and potential for diverse applications across chemistry and biology.

Compound NameStructural FeaturesUnique Aspects
4-(Benzyloxy)-5-chloropyridin-3-amineBenzyloxy and chlorine on pyridineEnhanced lipophilicity
4-(Benzyloxy)-2-hydroxybenzaldehydeHydroxyl group at the 2-positionContains an aldehyde functional group

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator